

# Spectroscopic Data of Bonducellpin C: An In-depth Technical Guide

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## Compound of Interest

Compound Name: 7-Acetoxybonducellpin C

Cat. No.: B1150653

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Disclaimer: Extensive searches for "**7-Acetoxybonducellpin C**" did not yield any publicly available spectroscopic data. This guide therefore focuses on the closely related compound, Bonducellpin C, for which detailed NMR data has been published. It is presumed that the requested compound is a derivative of Bonducellpin C.

This technical guide provides a comprehensive overview of the spectroscopic data for Bonducellpin C, a cassane furanoditerpene isolated from *Caesalpinia bonduc*. The information herein is compiled from published scientific literature and is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

## Nuclear Magnetic Resonance (NMR) Spectroscopic Data

The following tables summarize the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopic data for Bonducellpin C, as reported in the literature. This data is fundamental for the structural elucidation and verification of the compound.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for Bonducellpin C (500 MHz,  $\text{CDCl}_3$ )

Position	Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz
1	4.88	t	3.0
2 $\alpha$	1.85	m	
2 $\beta$	1.75	m	
3 $\alpha$	1.60	m	
3 $\beta$	1.45	m	
5	1.55	m	
6	5.40	dd	9.5, 2.5
7	3.95	d	9.5
9	2.10	m	
11 $\alpha$	1.70	m	
11 $\beta$	1.60	m	
12 $\alpha$	1.95	m	
12 $\beta$	1.80	m	
14	3.50	s	
15	7.25	d	2.5
16	6.18	d	2.5
17-OCH <sub>3</sub>	3.72	s	
18	1.18	s	
19	1.15	s	
20	0.95	s	
1-OAc	2.05	s	
6-OAc	2.15	s	

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for Bonducellpin C (125 MHz,  $\text{CDCl}_3$ )

Position	Chemical Shift ( $\delta$ ) ppm
1	78.5
2	27.5
3	38.0
4	34.5
5	50.0
6	73.0
7	77.0
8	45.0
9	52.0
10	37.0
11	22.0
12	30.0
13	125.0
14	48.0
15	140.0
16	110.0
17	173.5
18	28.0
19	25.0
20	15.0
1-OAc (C=O)	170.5
1-OAc (CH <sub>3</sub> )	21.0
6-OAc (C=O)	170.0

6-OAc (CH <sub>3</sub> )	21.5
17-OCH <sub>3</sub>	52.5

## Infrared (IR) and Mass Spectrometry (MS) Data

While specific IR and MS data for Bonducellpin C were not explicitly found in the initial searches, data for closely related Bonducellpins A and D were available. Based on the structural similarities, the following characteristic data can be anticipated for Bonducellpin C.

- Infrared (IR) Spectroscopy: The IR spectrum of Bonducellpin C is expected to show characteristic absorption bands for hydroxyl and ester functionalities.
  - -OH stretch: A broad absorption band around 3400-3500 cm<sup>-1</sup>.
  - C=O stretch (ester): A strong absorption band around 1735 cm<sup>-1</sup>.
- Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) would be the preferred method for determining the molecular formula of Bonducellpin C. The spectrum would be expected to show a prominent pseudomolecular ion peak ([M+H]<sup>+</sup> or [M+Na]<sup>+</sup>).

## Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of spectroscopic data for a natural product like Bonducellpin C, based on standard laboratory practices.

### 3.1. NMR Spectroscopy

- Sample Preparation: A sample of the purified compound (typically 1-5 mg) is dissolved in approximately 0.5 mL of a deuterated solvent (e.g., chloroform-d, CDCl<sub>3</sub>). The solution is then transferred to a 5 mm NMR tube.
- Instrumentation: <sup>1</sup>H NMR, <sup>13</sup>C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz or higher).

- **$^1\text{H}$  NMR Acquisition:** The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak (e.g.,  $\text{CHCl}_3$  at 7.26 ppm).
- **$^{13}\text{C}$  NMR Acquisition:** The spectrum is typically acquired with proton decoupling to simplify the spectrum to single peaks for each carbon atom. Chemical shifts are reported in ppm relative to the solvent peak (e.g.,  $\text{CDCl}_3$  at 77.16 ppm).
- **2D NMR Acquisition:** COSY, HSQC, and HMBC experiments are performed to establish proton-proton correlations, direct carbon-proton correlations, and long-range carbon-proton correlations, respectively. These experiments are crucial for the complete assignment of all proton and carbon signals.

### 3.2. Infrared (IR) Spectroscopy

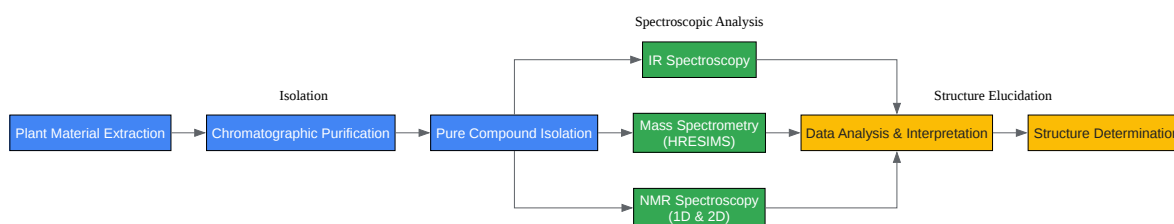
- **Sample Preparation:** A small amount of the dry sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded from a thin film of the compound deposited on a salt plate (e.g., NaCl or KBr) from a volatile solvent.
- **Instrumentation:** The IR spectrum is recorded on a Fourier Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:** The spectrum is typically recorded over the range of  $4000\text{--}400\text{ cm}^{-1}$ . The data is presented as a plot of percent transmittance versus wavenumber ( $\text{cm}^{-1}$ ).

### 3.3. Mass Spectrometry (MS)

- **Sample Preparation:** A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).
- **Instrumentation:** High-resolution mass spectra are typically obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
- **Data Acquisition:** The sample is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. The data is acquired in positive or negative ion mode to observe the pseudomolecular ions. The accurate mass measurement allows for the determination of the elemental composition and molecular formula.

## Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a natural product isolate.



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Caption: General workflow for natural product spectroscopic analysis.

- To cite this document: BenchChem. [Spectroscopic Data of Bonducellpin C: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1150653#spectroscopic-data-for-7-acetoxymbonducellpin-c-nmr-ir-ms\]](https://www.benchchem.com/product/b1150653#spectroscopic-data-for-7-acetoxymbonducellpin-c-nmr-ir-ms)

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